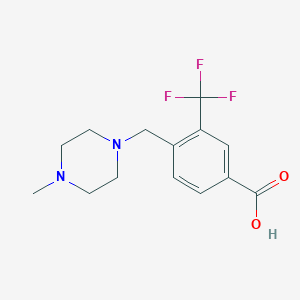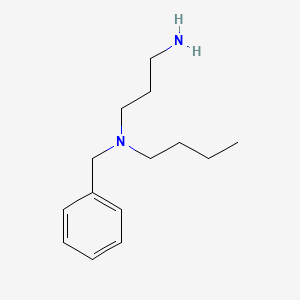
N-Benzyl-N-butylpropane-1,3-diamine
Overview
Description
Synthesis Analysis
1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . Synthetic methods for the preparation of 1,3-diamines are summarized in a review . 1,3-Diamine-derived catalysts were designed, synthesized, and used in asymmetric Mannich reactions of ketones .Chemical Reactions Analysis
1,3-Diamine-derived catalysts were used in asymmetric Mannich reactions of ketones . The reactions catalyzed by one of the 1,3-diamine derivatives in the presence of acids afforded the Mannich products with high enantioselectivities under mild conditions .Physical And Chemical Properties Analysis
The physical data of 1,2-propane diamine (1,2-PDA) and 1,3-butanediol (1,3-BTD) binary mixtures under atmospheric pressure from 293.15 K to 318.15 K were reported . The data includes density (ρ), viscosity (η), and surface tension (γ) .Scientific Research Applications
Thermodynamics and Kinetics in Catalysis
A study by Hofmann and Eldik (2003) investigated the influence of bridging diamines, including 1,3-propanediamine and 1,4-butanediamine, on the reactivity of Pt(II) centers in binuclear complexes. This research highlights the role of diamines in modifying the electrophilicity and reaction rates of platinum complexes, which could be applicable in catalysis and synthesis (Hofmann & Eldik, 2003).
Organic Synthesis and Building Blocks
Kiyokawa, Jou, and Minakata (2021) developed a metal-free method for the intramolecular C-H amination of N-alkylsulfamide derivatives to construct 1,3-diamine structures, showcasing the importance of 1,3-diamines in organic synthesis. This approach enables the synthesis of cyclic structures without the need for transition-metal catalysts (Kiyokawa, Jou, & Minakata, 2021).
Material Science and Polymer Research
Banerjee et al. (2003) synthesized novel fluorinated polyimides from diamine monomers, including 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene. These polyimides exhibit low water absorption rates and low dielectric constants, indicating potential applications in electronic and aerospace industries (Banerjee et al., 2003).
Corrosion Inhibition
Singh and Quraishi (2016) explored the use of novel bis Schiff's bases derived from diamines as corrosion inhibitors for mild steel. Their findings suggest that diamine-based inhibitors can significantly enhance corrosion resistance, making them valuable in industrial applications to extend the lifespan of metal structures (Singh & Quraishi, 2016).
Fluorescence and Chemosenors
Pawar et al. (2015) developed a chemosensor based on the benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition. This research underscores the utility of diamine compounds in the development of sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Pawar et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N'-benzyl-N'-butylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-3-11-16(12-7-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNEDDSLZOPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCN)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



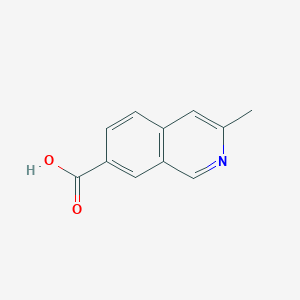
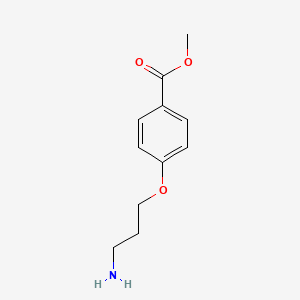
amine](/img/structure/B3158530.png)
![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)

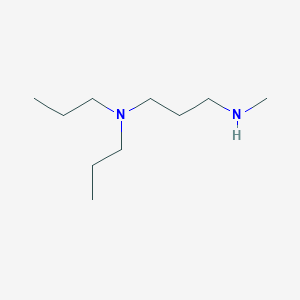

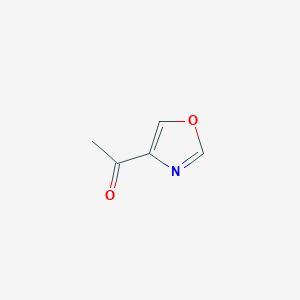


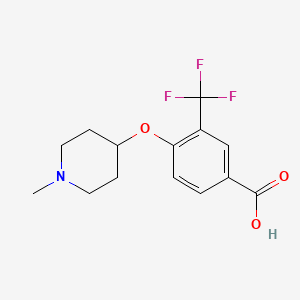
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)
